molecular formula C15H13NO5S B2758838 (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one CAS No. 681252-49-3

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

Cat. No. B2758838
CAS RN: 681252-49-3
M. Wt: 319.33
InChI Key: WSJSPFAMIPYKDL-GQCTYLIASA-N
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Description

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one, also known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one in lab experiments is its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been found to have anti-bacterial properties, which may be useful in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one. One direction is the development of new derivatives of this compound with improved anti-cancer and anti-inflammatory properties. Another direction is the study of the molecular mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential applications of this compound in the development of new antibiotics should be further explored.

Synthesis Methods

The synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde and 5-nitro-2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of piperidine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a yellow crystalline powder.

Scientific Research Applications

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-20-13-7-3-10(9-14(13)21-2)12(17)6-4-11-5-8-15(22-11)16(18)19/h3-9H,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJSPFAMIPYKDL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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